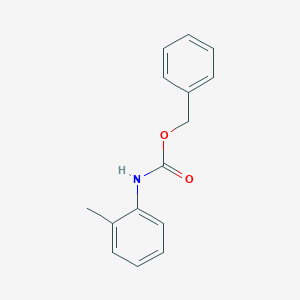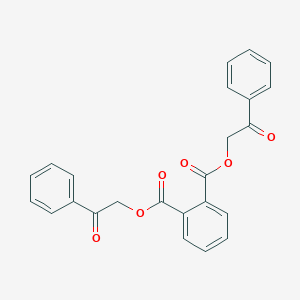
Bis(2-oxo-2-phenylethyl) phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-oxo-2-phenylethyl) phthalate (BOPEP) is a chemical compound that is widely used in scientific research for its unique properties. BOPEP is a phthalate ester that is synthesized through the reaction of phthalic anhydride and 2-oxo-2-phenylethanol. The resulting product is a white crystalline powder that is soluble in organic solvents and has a melting point of 85-87°C.
Mécanisme D'action
The mechanism of action of Bis(2-oxo-2-phenylethyl) phthalate involves the covalent modification of hCE1 at the active site. Bis(2-oxo-2-phenylethyl) phthalate reacts with the serine residue in the active site of hCE1, forming a stable covalent bond that irreversibly inhibits the enzyme. This mechanism of action is similar to that of other irreversible inhibitors such as organophosphates.
Effets Biochimiques Et Physiologiques
Bis(2-oxo-2-phenylethyl) phthalate has been shown to have a number of biochemical and physiological effects. Inhibition of hCE1 by Bis(2-oxo-2-phenylethyl) phthalate can lead to altered drug metabolism and toxicity. Bis(2-oxo-2-phenylethyl) phthalate has also been shown to have anti-inflammatory effects in vitro, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bis(2-oxo-2-phenylethyl) phthalate is its selectivity and irreversibility as an inhibitor of hCE1. This makes it a valuable tool for studying the role of hCE1 in drug metabolism and toxicity. However, the irreversible nature of its inhibition can also be a limitation, as it may lead to off-target effects and toxicity in vivo.
Orientations Futures
There are several potential future directions for research on Bis(2-oxo-2-phenylethyl) phthalate. One area of interest is the development of more selective and reversible inhibitors of hCE1. Another area of interest is the investigation of the anti-inflammatory effects of Bis(2-oxo-2-phenylethyl) phthalate and its potential therapeutic applications in the treatment of inflammatory diseases. Additionally, further research is needed to understand the potential toxic effects of Bis(2-oxo-2-phenylethyl) phthalate and its metabolites in vivo.
Méthodes De Synthèse
The synthesis of Bis(2-oxo-2-phenylethyl) phthalate involves the reaction of phthalic anhydride with 2-oxo-2-phenylethanol in the presence of a catalyst such as sulfuric acid. The reaction takes place at elevated temperatures and yields Bis(2-oxo-2-phenylethyl) phthalate as the final product. The purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
Bis(2-oxo-2-phenylethyl) phthalate is widely used in scientific research for its unique properties. It is a potent inhibitor of human carboxylesterase 1 (hCE1), an enzyme that is involved in the metabolism of drugs and xenobiotics. Bis(2-oxo-2-phenylethyl) phthalate has been shown to be a selective and irreversible inhibitor of hCE1, making it a valuable tool for studying the role of hCE1 in drug metabolism and toxicity.
Propriétés
Numéro CAS |
101012-82-2 |
|---|---|
Nom du produit |
Bis(2-oxo-2-phenylethyl) phthalate |
Formule moléculaire |
C24H18O6 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
diphenacyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H18O6/c25-21(17-9-3-1-4-10-17)15-29-23(27)19-13-7-8-14-20(19)24(28)30-16-22(26)18-11-5-2-6-12-18/h1-14H,15-16H2 |
Clé InChI |
NPANDGNGISFWCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=CC=C3 |
Autres numéros CAS |
101012-82-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



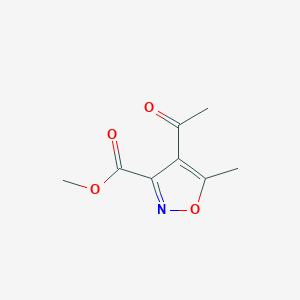

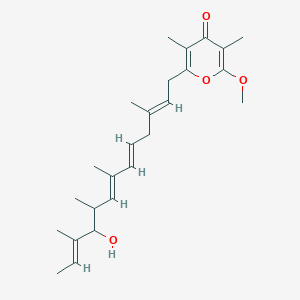
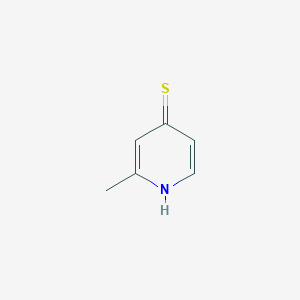
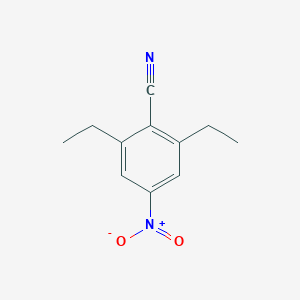
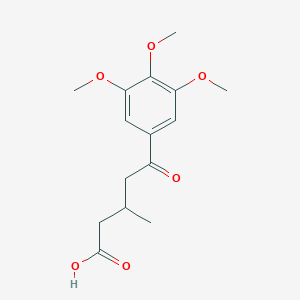
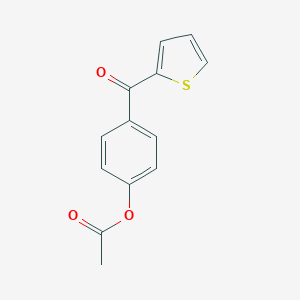
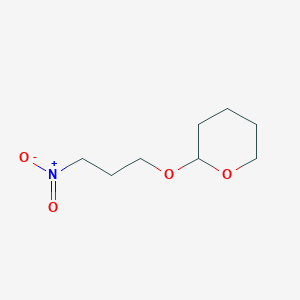
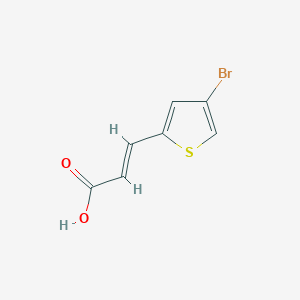
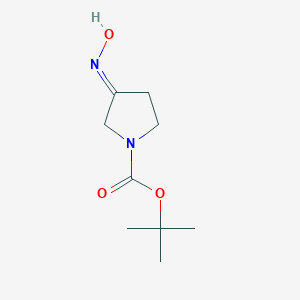
![2,3-Dihydrofuro[2,3-c]pyridin-3-ol](/img/structure/B11355.png)
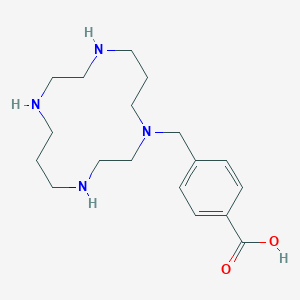
![Cucurbit[8]uril](/img/structure/B11357.png)
